molecular formula C66H74CaF2N4O13 B001150 Atorvastatin calcium CAS No. 134523-03-8

Atorvastatin calcium

Cat. No.: B001150
CAS No.: 134523-03-8
M. Wt: 1209.4 g/mol
InChI Key: SHZPNDRIDUBNMH-NIJVSVLQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Atorvastatin calcium, commonly known as Atorvastatin, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol, thereby lowering abnormal cholesterol and lipid levels .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol . This leads to a reduction in the levels of LDL-C and total cholesterol by 36-53% . In patients with dysbetalipoproteinemia, Atorvastatin reduces the levels of intermediate-density lipoprotein .

Pharmacokinetics

Atorvastatin is well absorbed orally but has low bioavailability . The liver metabolizes Atorvastatin through CYP3A4 enzymes and excretes it primarily in bile . The bioavailability of Atorvastatin can be enhanced by using certain techniques, such as solid dispersion, which can improve its solubility and dissolution rate .

Result of Action

The molecular and cellular effects of Atorvastatin’s action include a reduction in the risk of cardiovascular disease, including myocardial infarction and stroke . It also affects proliferation, migration, and survival of cancer cells . In addition, Atorvastatin has been shown to induce potent tumor-specific apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Atorvastatin. For instance, the solubility and bioavailability of Atorvastatin can be affected by the pH of the environment . Furthermore, certain environmental factors, such as exposure to UV light, can lead to the photodegradation of Atorvastatin .

Properties

CAS No.

134523-03-8

Molecular Formula

C66H74CaF2N4O13

Molecular Weight

1209.4 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate

InChI

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1

InChI Key

SHZPNDRIDUBNMH-NIJVSVLQSA-L

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

Appearance

Powder

melting_point

159.1 - 190.6 °C

Key on ui other cas no.

134523-03-8

physical_description

Solid

Pictograms

Irritant

Related CAS

110862-48-1 (Parent)

solubility

Practically insoluble

Synonyms

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin calcium
Reactant of Route 2
Atorvastatin calcium
Reactant of Route 3
Atorvastatin calcium
Reactant of Route 4
Atorvastatin calcium
Reactant of Route 5
Atorvastatin calcium
Reactant of Route 6
Atorvastatin calcium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.